molecular formula C22H23Br2P B164190 (3-Bromobutyl)triphenylphosphonium bromide CAS No. 132256-97-4

(3-Bromobutyl)triphenylphosphonium bromide

Cat. No. B164190
M. Wt: 478.2 g/mol
InChI Key: IYGZLKJGEFSHJB-UHFFFAOYSA-M
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Description

“(3-Bromobutyl)triphenylphosphonium Bromide” is used in rearrangement reactions of cyclic organic molecules and in organic synthesis . It is an analogue of phosphonium, acting as reversible inhibitors of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A .


Synthesis Analysis

This compound is used in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry . It is also involved in semipinacol rearrangement and direct arylation .


Molecular Structure Analysis

The molecular formula of “(3-Bromobutyl)triphenylphosphonium Bromide” is C22H23Br2P . The linear formula is CH3CH(Br)CH2CH2P(C6H5)3Br .


Chemical Reactions Analysis

“(3-Bromobutyl)triphenylphosphonium Bromide” is involved in intramolecular dehydrobromination and cycloisomerizations of bromodienes and enynes . It is also used in olefination of benzaldehydes .


Physical And Chemical Properties Analysis

“(3-Bromobutyl)triphenylphosphonium Bromide” has a melting point of 152-155 °C (lit.) . It is a solid substance with a molecular weight of 478.20 .

Scientific Research Applications

Synthesis of Cyclosporine A Derivatives

Shen De-long (2009) reported the synthesis of new cyclosporine A derivatives using (3-Bromobutyl)triphenylphosphonium bromide. The process involved acetylation, bromation, and reaction with triphenylphosphine, followed by Wittig reactions with aldehydes and subsequent deacetylation. The structural confirmation was achieved through 1H NMR and MS techniques, illustrating the compound's utility in creating complex molecular structures (Shen De-long, 2009).

Reaction with Monosubstituted Hydrazines

Research by M. Z. Ovakimyan et al. (2014) explored the reactivity of (4-Bromobut-2-en-1-yl)triphenylphosphonium bromide with phenylhydrazine, leading to the formation of triphenylphosphonium derivatives and subsequent cyclization into pyrazoline derivatives. This study not only highlights the compound's reactivity with hydrazines but also its potential in synthesizing phosphonium-based heterocycles (M. Z. Ovakimyan et al., 2014).

Halogenation of Quaternary Phosphonium Salts

Ovakimyan et al. (2017) further investigated the bromination and chlorination of prop-enyltriphenylphosphonium bromides. The study detailed the addition reactions to the double bond and the formation of specific adducts, showcasing the compound's role in halogenation reactions and its potential in organic synthesis (M. Z. Ovakimyan et al., 2017).

Synthesis of Ylide Derivatives

Li Fang-shi (2008) described the synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide from triphenylphosphine and 5-bromovaleric acid, which is widely used in the synthesis of stereo-selective drugs. This study emphasizes the compound's importance in generating ylides, which are crucial intermediates in organic synthesis (Li Fang-shi, 2008).

Safety And Hazards

This compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-bromobutyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGZLKJGEFSHJB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583525
Record name (3-Bromobutyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobutyl)triphenylphosphonium bromide

CAS RN

132256-97-4
Record name (3-Bromobutyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromobutyl)triphenylphosphonium bromide
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